Cas no 1342446-49-4 (4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

4-Bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a methoxyethoxyethyl side chain, which enhances its solubility and reactivity in organic synthesis. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds. The bromine substituent at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, while the amine group at the 3-position provides a handle for derivatization. Its ether-linked side chain improves stability and compatibility with polar solvents, making it suitable for diverse synthetic applications. This compound is valued for its structural flexibility and utility in constructing complex molecular frameworks.
4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine structure
1342446-49-4 structure
商品名:4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine
CAS番号:1342446-49-4
MF:C8H14BrN3O2
メガワット:264.11966085434
CID:6427455
PubChem ID:64189955

4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine
    • AKOS013509598
    • 1342446-49-4
    • 4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
    • EN300-1108465
    • インチ: 1S/C8H14BrN3O2/c1-13-4-5-14-3-2-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11)
    • InChIKey: BAPQHTRAVRVYJX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(N)=NN(C=1)CCOCCOC

計算された属性

  • せいみつぶんしりょう: 263.02694g/mol
  • どういたいしつりょう: 263.02694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1108465-0.1g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1108465-0.25g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1108465-1g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4 95%
1g
$842.0 2023-10-27
Enamine
EN300-1108465-10.0g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4
10g
$4545.0 2023-05-26
Enamine
EN300-1108465-2.5g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1108465-5g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1108465-0.05g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1108465-5.0g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4
5g
$3065.0 2023-05-26
Enamine
EN300-1108465-1.0g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4
1g
$1057.0 2023-05-26
Enamine
EN300-1108465-0.5g
4-bromo-1-[2-(2-methoxyethoxy)ethyl]-1H-pyrazol-3-amine
1342446-49-4 95%
0.5g
$809.0 2023-10-27

4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine 関連文献

4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amineに関する追加情報

Recent Advances in the Study of 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS: 1342446-49-4)

The compound 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS: 1342446-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and bromo substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.

One of the key areas of research has been the optimization of synthetic routes for 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also enhances the purity of the compound, which is critical for pharmacological studies.

Pharmacological evaluations have revealed that 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine exhibits notable activity as a kinase inhibitor. Specifically, it has been shown to selectively inhibit certain isoforms of the JAK family kinases, which are implicated in inflammatory and autoimmune diseases. In vitro studies using human cell lines have demonstrated its ability to suppress cytokine signaling pathways, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.

Further investigations into the compound's mechanism of action have employed computational modeling and X-ray crystallography. These studies have elucidated the binding interactions between 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine and its kinase targets, providing valuable insights for structure-activity relationship (SAR) optimization. Researchers have identified key residues in the kinase active site that interact with the bromo and methoxyethoxy groups, paving the way for the design of more potent derivatives.

In addition to its kinase inhibitory properties, recent preclinical studies have explored the compound's potential in oncology. Preliminary data indicate that 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine may exhibit antiproliferative effects in certain cancer cell lines, particularly those with dysregulated JAK-STAT signaling. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

Despite these promising developments, challenges remain in the clinical translation of 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through medicinal chemistry optimization. Collaborative efforts between academic and industrial researchers are underway to tackle these challenges and advance the compound toward clinical trials.

In conclusion, 4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS: 1342446-49-4) represents a versatile and promising scaffold in drug discovery. Its unique chemical structure and biological activity make it a valuable candidate for further development in therapeutic areas such as inflammation and oncology. Continued research efforts will be essential to fully realize its potential and overcome existing limitations.

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